Home > Products > Screening Compounds P136410 > Derazantinib Racemate
Derazantinib Racemate -

Derazantinib Racemate

Catalog Number: EVT-2504577
CAS Number:
Molecular Formula: C29H29FN4O
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Derazantinib Racemate involves several key steps, typically employing advanced organic synthesis techniques. The process can be outlined as follows:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds and other organic precursors.
  2. Key Reactions: The synthetic route often includes:
    • Friedel-Crafts Acylation: This step introduces acyl groups onto aromatic rings.
    • Cyclization Reactions: These reactions help form the fused heterocyclic structure characteristic of Derazantinib.
    • Functional Group Modifications: Further modifications, such as halogenation or amination, are conducted to achieve the desired pharmacological properties.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical parameters such as temperature control, reaction time, and the use of solvents are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Derazantinib Racemate has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C20H22N4O2C_{20}H_{22}N_{4}O_{2} with a molecular weight of approximately 350.42 g/mol.

  • Structural Features:
    • The compound features a fused bicyclic system that contributes to its biological activity.
    • Presence of nitrogen atoms within the structure enhances its interaction with biological targets.
    • Functional groups such as hydroxyls and amines are strategically placed to facilitate binding with target receptors.

Advanced techniques such as X-ray crystallography and Nuclear Magnetic Resonance spectroscopy have been employed to elucidate its three-dimensional structure.

Chemical Reactions Analysis

Derazantinib Racemate participates in various chemical reactions that are significant for its functionality:

  1. Kinase Inhibition: The primary reaction involves the inhibition of fibroblast growth factor receptors, which is crucial for its anticancer activity.
  2. Hydrolysis Reactions: Under certain conditions, the compound may undergo hydrolysis, impacting its stability and bioavailability.
  3. Oxidation-Reduction Reactions: These reactions can modify the functional groups within the molecule, potentially altering its pharmacological profile.

The kinetics of these reactions can vary based on environmental factors such as pH and temperature.

Mechanism of Action

Derazantinib Racemate exerts its therapeutic effects primarily through the inhibition of fibroblast growth factor receptors. The mechanism can be summarized as follows:

  1. Receptor Binding: The compound binds to the ATP-binding site of fibroblast growth factor receptors, preventing ATP from activating these kinases.
  2. Signal Transduction Interruption: By inhibiting receptor activation, Derazantinib disrupts downstream signaling pathways that promote cell proliferation and survival.
  3. Induction of Apoptosis: The inhibition leads to increased apoptosis in cancer cells that rely on fibroblast growth factor signaling for survival.

Studies have shown that Derazantinib can effectively reduce tumor growth in preclinical models by targeting these pathways.

Physical and Chemical Properties Analysis

Derazantinib Racemate exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or in the presence of strong oxidizing agents.
  • Melting Point: Specific melting point data varies based on purity but generally falls within a defined range indicative of its crystalline nature.

These properties are essential for determining formulation strategies in pharmaceutical applications.

Applications

Derazantinib Racemate has significant scientific applications, particularly in oncology research:

  1. Cancer Treatment: It is primarily investigated for treating solid tumors associated with aberrant fibroblast growth factor signaling.
  2. Drug Development: As a lead compound, it serves as a basis for developing more selective inhibitors targeting similar pathways.
  3. Research Tool: It is utilized in preclinical studies to understand fibroblast growth factor receptor biology and its implications in various cancers.
Molecular Mechanisms of FGFR Inhibition by Derazantinib Racemate

ATP-Competitive Kinase Inhibition Dynamics

Derazantinib racemate functions as a potent adenosine triphosphate (ATP)-competitive inhibitor that targets the tyrosine kinase domain of Fibroblast Growth Factor Receptors (FGFR). It binds reversibly to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, preventing ATP from accessing its catalytic site. This inhibition halts the transphosphorylation of the kinase activation loop, thereby suppressing downstream signaling cascades. Biochemical assays reveal half-maximal inhibitory concentration (IC50) values of 4.5 nM for FGFR1, 1.8 nM for FGFR2, and 4.5 nM for FGFR3 chondrocytes, demonstrating high potency against these isoforms [2] [6]. Kinetic analyses indicate that derazantinib exhibits time-dependent inhibition, with prolonged residence time in the FGFR2 kinase domain contributing to sustained pathway suppression. This contrasts with non-competitive inhibitors, as derazantinib’s efficacy diminishes under high cellular ATP concentrations, confirming its ATP-competitive mechanism [1] [6].

Table 1: Inhibition Profiles of Derazantinib Against FGFR Isoforms

FGFR IsoformIC50 (nM)Kinase Domain Target
FGFR14.5ATP-binding pocket
FGFR21.8ATP-binding pocket
FGFR34.5ATP-binding pocket
FGFR4>350Low affinity

Source: Biochemical kinase screens [1] [6]

Structural Basis of FGFR1-3 Isoform Selectivity

The selectivity of derazantinib for FGFR1–3 over FGFR4 stems from structural variances in the kinase domains. Key residues within the ATP-binding pocket—particularly the "molecular brake" region (comprising Asp-Phe-Gly or DFG motifs) and the P-loop—govern inhibitor specificity. FGFR1–3 share a conserved cysteine residue (Cys491 in FGFR1) in the hinge region that forms hydrophobic interactions with derazantinib’s aromatic core. In contrast, FGFR4 contains a bulkier methionine residue (Met516) that sterically impedes derazantinib binding, reducing affinity [3] [6] [7]. Crystallographic studies confirm that derazantinib stabilizes the DFG-out conformation in FGFR2, a catalytically inactive state where the activation loop occludes the ATP site. This contrasts with inhibitors like AZD4547, which bind the DFG-in conformation. The flexibility of the P-loop in FGFR1–3 accommodates derazantinib’s 3,5-dimethoxyphenyl group, whereas FGFR4’s rigid P-loop and distinct gatekeeper residues (e.g., Val550 in FGFR4 vs. Val565 in FGFR2) further diminish binding [3] [6] [7].

Differential Inhibition of FGFR2 vs. FGFR4 Kinase Activity

Derazantinib exhibits marked selectivity against FGFR2 (IC50 = 1.8 nM) compared to FGFR4 (IC50 >350 nM). This >194-fold differential arises from FGFR4’s unique gatekeeper residue (Val550) and hydrophobic spine architecture, which reduce compound accessibility. Biochemical assays show derazantinib inhibits FGFR2 autophosphorylation at 10 nM in cellular models, whereas FGFR4 phosphorylation requires concentrations exceeding 1 µM [6] [7]. This selectivity is pharmacologically advantageous, as FGFR4 inhibition disrupts bile acid homeostasis and glucose metabolism via Fibroblast Growth Factor 19 (FGF19) signaling. By sparing FGFR4, derazantinib minimizes metabolic adverse effects while retaining antitumor efficacy in FGFR2-driven malignancies like cholangiocarcinoma [6] [7] [9].

Table 2: Selectivity Mechanisms of Derazantinib for FGFR2 Over FGFR4

Structural ElementFGFR2FGFR4Consequence for Inhibition
Gatekeeper residueVal565Val550Steric clash with inhibitor
P-loop flexibilityHighLowReduced derazantinib accommodation
Hinge region residueCys491Met516Weakened hydrophobic interactions
DFG motif conformationStabilizes DFG-outPrefers DFG-inLower binding affinity

Source: Structural analyses and kinase screens [3] [6] [7]

Downstream Pathway Modulation: FRS2α, AKT, and ERK Phosphorylation

Derazantinib disrupts FGFR-mediated signaling by inhibiting Fibroblast Growth Factor Receptor Substrate 2α (FRS2α) phosphorylation, a critical adaptor protein that recruits downstream effectors. In FGFR2-fusion-positive cholangiocarcinoma models, derazantinib (100 nM) reduces FRS2α phosphorylation by >90%, abolishing its docking function for growth factor receptor-bound protein 2 (GRB2) and son of sevenless homolog 1 (SOS1). This impairs activation of the Rat sarcoma virus (RAS)–Rapidly accelerated fibrosarcoma (RAF)–Mitogen-activated protein kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)–Protein kinase B (AKT) cascades [1] [7] [9].

In zebrafish angiogenesis models, derazantinib (0.1–3 µM) suppresses extracellular signal-regulated kinase (ERK) and AKT phosphorylation in endothelial cells, inhibiting intersegmental vessel formation. Quantitative immunoblotting confirms a dose-dependent reduction:

  • 70% decrease in phosphorylated ERK (pERK) at 0.3 µM
  • 85% decrease in phosphorylated AKT (pAKT) at 1 µM [1] [3].

This dual pathway inhibition induces cell cycle arrest and reduces tumor cell viability, particularly in malignancies dependent on FGFR2 fusions or amplifications. Crucially, derazantinib’s efficacy persists against gatekeeper mutations (e.g., FGFR2 V565F), which commonly confer resistance to ATP-competitive inhibitors [7] [10].

Properties

Product Name

Derazantinib Racemate

IUPAC Name

6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)

InChI Key

KPJDVVCDVBFRMU-UHFFFAOYSA-N

SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Solubility

not available

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.